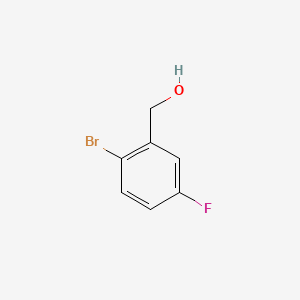

2-Bromo-5-fluorobenzyl alcohol

説明

Significance of Halogenation in Organic Synthesis and Medicinal Chemistry

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic chemistry. numberanalytics.com Halogen atoms, such as fluorine, chlorine, bromine, and iodine, can profoundly alter the physical and chemical properties of a parent compound. numberanalytics.com In medicinal chemistry, halogenation is a widely employed technique to enhance the therapeutic potential of drug candidates. nih.gov The introduction of halogens can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net This is evidenced by the fact that approximately one-third of drugs in clinical trials are halogenated. nih.gov The strategic placement of a halogen can block metabolic pathways, leading to a longer duration of action, and can also facilitate stronger interactions with target enzymes or receptors through a phenomenon known as halogen bonding. nih.gov

Overview of Benzyl (B1604629) Alcohol Derivatives as Synthons and Bioactive Scaffolds

Benzyl alcohol and its derivatives are versatile compounds that serve as important synthons—key building blocks—in organic synthesis. wikipedia.orgrsc.org The secondary benzylic alcohol motif is a common feature in many biologically active natural and synthetic compounds. nih.govacs.org These derivatives can be transformed into a wide array of other functional groups, making them crucial intermediates in the synthesis of complex molecules. wikipedia.org Furthermore, certain benzyl alcohol derivatives have been shown to possess inherent biological activities, including anti-inflammatory and antibacterial properties. dergipark.org.trnih.gov Their structural framework provides a scaffold that can be readily modified to optimize biological efficacy.

Specific Contextualization of 2-Bromo-5-fluorobenzyl alcohol

Among the vast family of halogenated benzyl alcohols, this compound stands out as a particularly useful intermediate. Its specific arrangement of a bromine and a fluorine atom on the benzyl alcohol core provides a unique combination of reactivity and functionality.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH), a bromine atom at the second position, and a fluorine atom at the fifth position. nih.gov Its systematic IUPAC name is (2-bromo-5-fluorophenyl)methanol. nih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 202865-66-5 | scbt.comthermofisher.comfishersci.ca |

| Molecular Formula | C₇H₆BrFO | scbt.comthermofisher.comfishersci.ca |

| Molecular Weight | 205.02 g/mol | nih.govscbt.com |

| Synonyms | (2-bromo-5-fluorophenyl)methanol, 2-bromo-5-fluorobenzylalcohol | nih.govfishersci.ca |

Role as a Key Intermediate in Advanced Synthesis

This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis. thermofisher.comfishersci.ca The presence of three distinct functional groups—the alcohol, the bromine atom, and the fluorine atom—allows for a variety of subsequent chemical transformations. For instance, the alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The bromine atom is particularly valuable as it can participate in a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. nbinno.com This versatility makes this compound a crucial starting material for the synthesis of more complex and often biologically active molecules. One common synthetic route to this compound involves the reduction of its corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde (B45324), using a reducing agent like sodium borohydride (B1222165). nbinno.comchemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

(2-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGZPMHPSBJMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378397 | |

| Record name | 2-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-66-5 | |

| Record name | 2-Bromo-5-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Fluorobenzyl Alcohol

Established Synthetic Routes

Established methods for the synthesis of 2-Bromo-5-fluorobenzyl alcohol are reliable and widely practiced. These typically involve the reduction of a carbonyl group or a carboxylic acid derivative.

Reduction of 2-Bromo-5-fluorobenzaldehyde (B45324)

A primary and efficient route to this compound is the reduction of its corresponding aldehyde, 2-Bromo-5-fluorobenzaldehyde. This transformation is readily accomplished using metal hydride reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for the conversion of aldehydes to primary alcohols due to its selectivity and mild reaction conditions. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, often in combination with a solvent like tetrahydrofuran (B95107) (THF) to ensure solubility of the starting material.

A general procedure involves dissolving 2-Bromo-5-fluorobenzaldehyde in ethanol, followed by the slow addition of a sodium borohydride solution in water at a reduced temperature (e.g., 0 °C). chemicalbook.com The reaction is typically stirred for a short period, after which the product can be isolated through extraction and purification. This method offers high yields, often exceeding 99%. chemicalbook.com

Reaction Scheme:

| Reactant | Reagent | Solvent | Product | Yield |

| 2-Bromo-5-fluorobenzaldehyde | Sodium Borohydride | Ethanol/Water | This compound | >99% |

Reduction of Methyl 2-bromo-5-fluorobenzoate

Another established pathway involves the reduction of the corresponding ester, Methyl 2-bromo-5-fluorobenzoate. Esters are less reactive than aldehydes and typically require a stronger reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols.

The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The Methyl 2-bromo-5-fluorobenzoate is treated with a solution of LiAlH4, followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide to yield the desired alcohol. While this method is effective, it requires more stringent anhydrous conditions and careful handling of the pyrophoric LiAlH4.

Oxidation of 2-bromo-5-fluorotoluene (B1266450) (indirect route via aldehyde)

An indirect, yet important, route to this compound begins with the oxidation of 2-bromo-5-fluorotoluene. This process typically proceeds in two steps: the initial oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the alcohol as described in section 2.1.1.

The oxidation of the toluene (B28343) derivative to the corresponding benzaldehyde (B42025) can be achieved using various methods, including the use of N-bromosuccinimide (NBS) as a brominating agent followed by hydrolysis. This multi-step process provides a versatile entry point from a readily available starting material.

Novel and Emerging Synthetic Approaches

In addition to the well-established routes, research into more sustainable and efficient synthetic methods is ongoing. Photoinduced reactions represent a promising area of development.

Photoinduced Reactions

Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways to a variety of chemical transformations. The synthesis of benzyl (B1604629) alcohols through photoinduced reactions is an area of active research. These methods often utilize a photocatalyst that, upon irradiation with light, can initiate the desired chemical transformation.

While specific examples for the direct synthesis of this compound via photoinduced reactions are not yet widely reported in dedicated studies, the general principles of photocatalytic C-H hydroxylation or the reduction of corresponding carbonyl compounds are applicable. These reactions can offer advantages such as mild reaction conditions and the use of light as a renewable energy source. Further research in this area may lead to novel and more sustainable synthetic routes to this important chemical intermediate.

Metal-Catalyzed Processes (e.g., gold catalysis for benzyl alcohol oxidation, inverse for synthesis)

While gold catalysis is well-documented for the selective oxidation of benzyl alcohols to aldehydes, the reverse reaction—the reduction of aldehydes to alcohols—is also a significant area of research. mdpi.comresearchgate.netrsc.org The principles governing the oxidative pathway can provide insights into developing gold-catalyzed reduction methodologies for the synthesis of this compound. Supported gold nanoparticles (AuNPs) have shown considerable catalytic activity for various reduction reactions. researchgate.netwikipedia.orgnih.govnih.gov

The catalytic activity of gold nanoparticles is highly dependent on factors such as particle size, the nature of the support material, and the reaction conditions. wikipedia.orgnih.gov For the chemoselective hydrogenation of substituted benzaldehydes, gold catalysts supported on metal oxides like TiO₂, CeO₂, or Fe₂O₃ are often employed. pnnl.govmdpi.com These supports can play a crucial role in activating the reactants and stabilizing the gold nanoparticles.

A plausible approach for the synthesis of this compound would involve the catalytic transfer hydrogenation or direct hydrogenation of 2-bromo-5-fluorobenzaldehyde using a heterogeneous gold catalyst. In transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used in place of molecular hydrogen.

Table 1: Representative Gold-Catalyzed Reduction of Substituted Benzaldehydes

| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Au/TiO₂ | 4-Chlorobenzaldehyde | H₂ | Toluene | 100 | >95 | pnnl.gov |

| Au/Fe₂O₃ | 4-Methoxybenzaldehyde | Isopropanol | Toluene | 80 | 92 | researchgate.net |

| AuNPs | Benzaldehyde | H₂ | Water | 25 | >99 | researchgate.net |

This table presents data for analogous reactions due to the lack of specific data for 2-bromo-5-fluorobenzaldehyde.

The chemoselectivity of gold catalysts is a key advantage, as they can selectively reduce the aldehyde group in the presence of other reducible functional groups, such as the bromo and fluoro substituents on the aromatic ring of 2-bromo-5-fluorobenzaldehyde. wikipedia.org

Iron-Catalyzed Cascade Reactions (e.g., Tandem Alcohol Substitution)

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst for a variety of organic transformations, including the reduction of aldehydes and ketones. rsc.orgchemrxiv.org Homogeneous and heterogeneous iron-based catalysts have been developed for the efficient hydrogenation and transfer hydrogenation of carbonyl compounds. uoa.grnih.govrsc.org

Well-defined iron(II) pincer complexes have demonstrated high efficiency in the homogeneous hydrogenation of aldehydes with molecular hydrogen. acs.orgacs.org These catalysts can operate under mild conditions and exhibit excellent chemoselectivity, making them suitable for the synthesis of functionalized benzyl alcohols like this compound. nih.gov Iron-catalyzed transfer hydrogenation, often using isopropyl alcohol as the hydrogen source, provides a convenient alternative to high-pressure hydrogenation. nih.govrsc.org

Iron-catalyzed cascade reactions, such as tandem alcohol substitution, could also be envisioned for the synthesis of derivatives of this compound. For instance, an iron catalyst could first mediate the reduction of the corresponding aldehyde and then catalyze a subsequent substitution reaction of the newly formed hydroxyl group.

Table 2: Representative Iron-Catalyzed Reduction of Substituted Aldehydes

| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Fe(PNPMe-iPr)(H)₂(CO)] | Benzaldehyde | H₂ | Toluene | 25 | >99 | acs.org |

| Fe₃(CO)₁₂ | 4-Chlorobenzaldehyde | Isopropanol/H₂O | - | 100 | 95 | unisi.it |

| FeCl₃ | 4-Nitrobenzaldehyde | PMHS | Dichloroethane | 120 (MW) | 92 | organic-chemistry.org |

This table presents data for analogous reactions due to the lack of specific data for 2-bromo-5-fluorobenzaldehyde. PMHS = Polymethylhydrosiloxane, MW = Microwave irradiation.

The development of robust and recyclable heterogeneous iron catalysts is an active area of research, aiming to combine the benefits of iron catalysis with the ease of separation and reuse. osti.gov

Mechanistic Investigations of Synthesis

Elucidation of Reaction Intermediates

In the gold-catalyzed reduction of benzaldehydes , the mechanism is believed to involve the activation of the hydrogen source (either H₂ or a transfer hydrogenation agent) on the surface of the gold nanoparticles. The aldehyde substrate then coordinates to the gold surface, likely through the carbonyl oxygen. A key step is the transfer of a hydride species from the activated hydrogen source to the carbonyl carbon of the aldehyde. rsc.orgresearchgate.net This is followed by protonation of the resulting alkoxide intermediate to yield the benzyl alcohol product.

For iron-catalyzed hydrogenation , the mechanism often involves the formation of an iron-hydride species as the active catalyst. rsc.orgacs.org In the case of pincer complexes, the ligand plays a crucial role in stabilizing the iron center and facilitating the catalytic cycle. The aldehyde substrate coordinates to the iron-hydride complex, followed by the insertion of the carbonyl group into the iron-hydride bond to form an iron-alkoxide intermediate. acs.org This intermediate then undergoes protonolysis to release the alcohol product and regenerate the catalyst.

Stereochemical Considerations (if applicable)

The synthesis of this compound from the corresponding aldehyde does not generate a new stereocenter, as the benzylic carbon is not chiral. However, the principles of stereochemical control are highly relevant in the broader context of benzyl alcohol synthesis, particularly for the production of chiral, non-racemic alcohols from prochiral ketones.

In such cases, the use of chiral ligands on the metal catalyst can induce enantioselectivity. For instance, asymmetric transfer hydrogenation using iron catalysts with chiral ligands has been shown to produce chiral alcohols with high enantiomeric excess. nih.gov While not directly applicable to the synthesis of this compound itself, this highlights the potential of metal-catalyzed reactions to control stereochemistry in the synthesis of more complex, related structures.

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure an efficient, safe, and cost-effective process.

Efficiency and Yield Maximization

To maximize efficiency and yield in the synthesis of this compound, several parameters need to be optimized.

Catalyst Selection and Loading: The choice of catalyst is paramount. For industrial applications, heterogeneous catalysts are generally preferred due to their ease of separation and recyclability. wikipedia.orgnih.gov Optimizing the catalyst loading is crucial to balance reaction rate and cost.

Reaction Conditions: Temperature, pressure (in the case of direct hydrogenation), and solvent selection significantly impact the reaction rate and selectivity. osti.gov The use of green solvents and minimizing solvent volume are important considerations for sustainable industrial processes.

Process Intensification: Techniques such as continuous flow reactors can offer significant advantages over traditional batch processes, including improved heat and mass transfer, better process control, and enhanced safety. chemrxiv.org

Downstream Processing: The purification of this compound from the reaction mixture is a critical step. Developing efficient extraction and crystallization or distillation procedures is essential to obtain a high-purity product and minimize waste.

By systematically addressing these factors, the industrial-scale synthesis of this compound can be optimized to achieve high yields and purity in an economically and environmentally responsible manner.

2 Solvent and Reagent Selection for Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, traditionally involves multi-step processes that can utilize hazardous reagents and solvents. nbinno.com Adherence to the principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes. This section focuses on the critical evaluation of solvents and reagents for the synthesis of this compound, emphasizing greener alternatives to conventional methods. The primary synthetic pathway to this compound involves the reduction of its corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde. Therefore, a green chemistry approach must consider both the synthesis of the aldehyde precursor and its subsequent reduction.

Greener Approaches to the Synthesis of 2-Bromo-5-fluorobenzaldehyde

The precursor, 2-bromo-5-fluorobenzaldehyde, is typically synthesized via the electrophilic bromination of o-fluorobenzaldehyde. Conventional methods often employ hazardous brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents such as dichloromethane (B109758) or carbon tetrachloride, often in the presence of a Lewis acid catalyst. google.com These traditional approaches present several environmental and safety concerns, including the use of toxic and volatile organic solvents and corrosive reagents. wordpress.com

In line with green chemistry principles, which advocate for the use of safer solvents and reagents, several alternatives have been explored for aromatic bromination. One promising approach is the use of a recyclable CaBr₂–Br₂ system in water, which eliminates the need for organic solvents. rsc.org This method has demonstrated high yields and purity for the bromination of various aromatic compounds. rsc.org Another green alternative is the in situ generation of bromine from sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium. tandfonline.com This method avoids the direct handling of hazardous liquid bromine and utilizes water as a solvent, significantly improving the safety and environmental profile of the reaction. tandfonline.com

The selection of solvents and reagents for the bromination of o-fluorobenzaldehyde can be guided by the following green chemistry considerations:

| Principle | Traditional Method | Greener Alternative |

| Safer Solvents | Dichloromethane, Carbon Tetrachloride | Water |

| Safer Reagents | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | In situ generated Br₂ from NaBr/H₂O₂, Recyclable CaBr₂–Br₂ system |

| Atom Economy | Use of stoichiometric brominating agents can lead to byproducts like succinimide (B58015) from NBS. | Catalytic systems and recyclable reagents improve atom economy. |

| Hazard Reduction | Br₂ is highly toxic and corrosive. Chlorinated solvents are carcinogenic and environmentally persistent. | Water is non-toxic and environmentally benign. In situ generation minimizes exposure to hazardous bromine. |

Environmentally Benign Reduction of 2-Bromo-5-fluorobenzaldehyde

The conversion of 2-bromo-5-fluorobenzaldehyde to this compound is a reduction reaction. Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). unacademy.comchemguide.co.uk While both are effective, sodium borohydride is considered a milder and safer reagent than the highly reactive and pyrophoric lithium aluminum hydride. unacademy.comacs.org

From a green chemistry perspective, the choice of solvent for the reduction is critical. Sodium borohydride reductions can be carried out in more environmentally friendly solvents such as ethanol or even water under alkaline conditions, which are preferable to less desirable solvents like tetrahydrofuran (THF) or diethyl ether that are often used with LiAlH₄. chemguide.co.ukorgsyn.org

Recent advancements in green chemistry have also introduced biocatalytic methods for the reduction of aromatic aldehydes. The use of plant-based extracts, such as from Aloe vera, has been shown to effectively reduce aromatic aldehydes to their corresponding alcohols. scielo.org.mx These bioreductions are often conducted in aqueous media and can be accelerated using microwave irradiation, offering a significant improvement in terms of sustainability by avoiding metal hydride reagents altogether. scielo.org.mx

The following table summarizes the green chemistry considerations for the reduction of 2-bromo-5-fluorobenzaldehyde:

| Principle | Traditional Reagent/Solvent | Greener Alternative |

| Safer Reagents | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄), Plant-based extracts (Aloe vera) |

| Safer Solvents | Tetrahydrofuran (THF), Diethyl Ether | Ethanol, Water |

| Energy Efficiency | Conventional heating | Microwave irradiation (with bioreduction) |

| Renewable Feedstocks | N/A | Use of plant-based reducing agents. scielo.org.mx |

By carefully selecting solvents and reagents that align with the principles of green chemistry, the synthesis of this compound can be made significantly safer and more sustainable. The adoption of aqueous reaction media, in situ reagent generation, and biocatalysis represents the forefront of environmentally responsible chemical manufacturing.

Chemical Reactivity and Derivatization of 2 Bromo 5 Fluorobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The benzylic hydroxyl group of 2-bromo-5-fluorobenzyl alcohol is a key functional handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecule's carbon skeleton.

Esterification and Etherification (e.g., tert.-butyl ether formation)

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) under standard conditions to form the corresponding esters. This reaction is typically catalyzed by a strong acid.

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in a substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.comjk-sci.comkhanacademy.org For the synthesis of bulky ethers, such as the tert-butyl ether, alternative acid-catalyzed methods involving isobutylene may be employed. The formation of ethers like 2-bromo-1-(tert-butoxymethyl)-5-fluorobenzene is a common strategy to protect the hydroxyl group during subsequent reactions on the aromatic ring.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I) | 1) NaH 2) CH₃I | 2-Bromo-5-fluoro-1-(methoxymethyl)benzene |

| Esterification | Acetyl Chloride | Pyridine (base) | (2-Bromo-5-fluorobenzyl) acetate |

| Etherification | tert-Butyl Bromide | 1) NaH 2) t-BuBr | 2-Bromo-1-(tert-butoxymethyl)-5-fluorobenzene |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized. Mild oxidizing agents can convert the alcohol to an aldehyde, while stronger agents or different reaction conditions can lead to the formation of a carboxylic acid. rsc.orgacs.org

A highly efficient and selective method for the synthesis of 2-bromo-5-fluorobenzaldehyde (B45324) involves the oxidation of the parent alcohol with manganese dioxide (MnO₂). This reaction, typically performed in a chlorinated solvent like dichloromethane (B109758) at room temperature, can achieve high yields. chemicalbook.com For instance, stirring this compound with an excess of MnO₂ in dichloromethane for 48 hours has been reported to yield 2-bromo-5-fluorobenzaldehyde in 92% yield. chemicalbook.com

Further oxidation of the intermediate aldehyde to 2-bromo-5-fluorobenzoic acid can be accomplished using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. acs.org This typically requires heating the aldehyde under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. masterorganicchemistry.com

| Target Product | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature, 48h | 92% chemicalbook.com |

| 2-Bromo-5-fluorobenzoic acid | Potassium Permanganate (KMnO₄) | Aqueous solution | Heat/Reflux | N/A |

Halogenation (e.g., to 2-bromo-5-fluorobenzyl bromide)

The hydroxyl group can be substituted by a halogen, such as bromine, to form the corresponding benzyl (B1604629) halide. The conversion of primary alcohols to alkyl bromides is commonly achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). masterorganicchemistry.comcommonorganicchemistry.com These reactions are effective for primary and secondary alcohols and proceed via an SN2 mechanism, which results in the inversion of stereochemistry if the carbon is chiral. commonorganicchemistry.comyoutube.comyoutube.com The use of PBr₃ or SOBr₂ is often preferred over hydrobromic acid (HBr) as it avoids the formation of carbocation intermediates and subsequent potential rearrangements. masterorganicchemistry.com This transformation yields 2-bromo-5-fluorobenzyl bromide, a highly reactive compound that is itself a useful substrate for further nucleophilic substitution and organometallic reactions.

Reactions Involving the Aromatic Ring

The carbon-bromine bond on the aromatic ring provides a site for transformations that form new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. nbinno.com

Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. nbinno.com

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Research has shown that direct Suzuki-Miyaura coupling of benzyl alcohols is possible, proceeding through the activation of the benzylic C–O bond. rsc.orgresearchgate.net This allows for the synthesis of diarylmethane derivatives without the need to first convert the alcohol to a halide. Alternatively, the C-Br bond of this compound can react with an arylboronic acid, leaving the benzylic alcohol intact. The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for the reaction's success. rsc.org

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | (5-Fluoro-[1,1'-biphenyl]-2-yl)methanol |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. While the presence of an unprotected hydroxyl group can be challenging, studies on similar substrates, such as unprotected halotryptophans, have demonstrated that Buchwald-Hartwig aminations can be successfully performed under aqueous conditions. The reaction of this compound with various primary or secondary amines would require careful selection of the palladium precatalyst, ligand (e.g., biarylphosphines), and base to favor the desired C-N coupling over potential side reactions involving the alcohol moiety. researchgate.netnih.gov

Strategies for Further Functionalization of Halogenated Phenyl Group

The halogenated phenyl group of this compound offers several avenues for functionalization, primarily by leveraging the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions.

Key strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is particularly susceptible to oxidative addition to palladium(0) complexes, initiating catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds. This compound is frequently used in reactions such as Suzuki, Heck, and Sonogashira couplings to introduce diverse carbon-based substituents. For instance, Suzuki-Miyaura coupling with arylboronic acids can be employed to form biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamine derivatives.

Metal-Halogen Exchange: The bromine atom can be replaced with a metal (commonly lithium or magnesium) by reacting with organolithium reagents (like n-butyllithium) or magnesium metal. This generates a new organometallic species that can react with a variety of electrophiles, effectively replacing the bromine with other functional groups.

These methods provide a powerful toolkit for chemists to selectively modify the aromatic ring, building molecular complexity from a readily available starting material. The choice of strategy depends on the desired final product and the compatibility of other functional groups in the molecule.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of attack by an incoming electrophile. The reactivity and orientation are governed by the interplay of inductive and resonance effects of the hydroxymethyl (-CH₂OH), bromine (-Br), and fluorine (-F) groups.

Directing Effects of Substituents:

-CH₂OH group: The hydroxymethyl group is a weakly activating, ortho, para-director.

-F (Fluoro group): Halogens are deactivating yet ortho, para-directing. Fluorine is the most electronegative halogen, exhibiting a strong electron-withdrawing inductive effect (-I) which deactivates the ring. However, it also has a lone pair of electrons that can be donated to the ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions.

-Br (Bromo group): Similar to fluorine, bromine is a deactivating, ortho, para-director due to its strong -I and weaker +R effects.

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CH₂OH | C1 | Weakly Activating | Ortho, Para | C2, C6 |

| -Br | C2 | Deactivating | Ortho, Para | C4, C6 |

| -F | C5 | Deactivating | Ortho, Para | C4 |

This table summarizes the individual electronic effects of each substituent on the aromatic ring.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to activate the ring towards nucleophilic attack. The ring of this compound is not considered highly electron-deficient, making classical addition-elimination SNA reactions challenging under standard conditions.

However, the reactivity of halogens in SNA reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine, stabilizing the intermediate Meisenheimer complex. Despite this, the absence of a strong activating group on this compound means that forcing conditions (e.g., high temperature, strong nucleophiles) would likely be necessary to achieve substitution of either the fluorine or bromine atom. For most synthetic purposes, functionalization via the methods described in section 3.2.1.2 is more practical and efficient.

Formation of Heterocyclic Structures

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic center at the bromine-bearing carbon, makes it a valuable precursor for synthesizing heterocyclic compounds through intramolecular cyclization.

One common strategy involves an initial reaction to tether a nucleophilic group to the benzylic alcohol, followed by an intramolecular reaction that displaces the bromine atom. For example, the alcohol can be converted into an ether or ester with a side chain containing a nucleophile (e.g., an amine or thiol). Subsequent intramolecular cyclization, often catalyzed by a base or a transition metal, can lead to the formation of fused ring systems. This approach has been utilized in the synthesis of isoindolinone derivatives and other related heterocyclic scaffolds. The precise nature of the heterocyclic ring formed depends on the length and chemical nature of the tethered chain.

Comparative Reactivity Studies with Related Fluorinated Benzyl Alcohols

The reactivity of halogenated benzyl alcohols is significantly influenced by the position of the halogen substituents on the aromatic ring. Comparing this compound with its isomers—such as 2-bromo-4-fluorobenzyl alcohol, 5-bromo-2-fluorobenzyl alcohol, and 3-bromo-4-fluorobenzyl alcohol—reveals important differences in their chemical behavior.

Steric and Electronic Effects of Halogen Position

The relative positions of the bromine and fluorine atoms, along with the hydroxymethyl group, create distinct electronic and steric environments for each isomer, which in turn dictates their reactivity in various transformations.

Electronic Effects: The inductive (-I) and resonance (+R) effects of the halogens are key determinants of the electron density at different positions on the ring.

In 2-bromo-4-fluorobenzyl alcohol , the fluorine is para to the -CH₂OH group. Its resonance effect can influence the reactivity of the benzylic position.

In 5-bromo-2-fluorobenzyl alcohol , the fluorine is ortho to the -CH₂OH group, which can lead to intramolecular hydrogen bonding between the fluorine and the hydroxyl proton, potentially altering the acidity and nucleophilicity of the alcohol. The bromine is meta to the alcohol.

In 3-bromo-4-fluorobenzyl alcohol , both halogens are meta to the -CH₂OH group, primarily exerting their inductive effects on the benzylic position.

Steric Effects: The steric hindrance created by the substituents affects the accessibility of reaction sites.

A halogen at the C2 (ortho) position, as in This compound and 2-bromo-4-fluorobenzyl alcohol , can sterically hinder reactions at the benzylic alcohol (C1) and the adjacent C3 position.

In 5-bromo-2-fluorobenzyl alcohol , the fluorine at the ortho position presents significant steric bulk around the alcohol group.

3-bromo-4-fluorobenzyl alcohol has less steric hindrance around the benzylic position compared to its 2-bromo counterparts, which may lead to faster reaction rates in processes involving the alcohol group.

These combined steric and electronic differences can lead to significant variations in reaction rates and product distributions for reactions such as oxidation of the alcohol, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

| Compound | Potential for Intramolecular H-Bonding (OH•••F) | Steric Hindrance at Benzylic Position | Expected Relative Reactivity in Cross-Coupling (at C-Br) |

|---|---|---|---|

| This compound | No | Moderate | High |

| 2-bromo-4-fluorobenzyl alcohol | No | Moderate | High |

| 5-bromo-2-fluorobenzyl alcohol | Yes | High | Moderate |

| 3-bromo-4-fluorobenzyl alcohol | No | Low | High |

This interactive table provides a comparative analysis of key structural and reactivity features among the isomers.

Applications in Medicinal Chemistry and Drug Discovery

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-Bromo-5-fluorobenzyl alcohol is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Current time information in Pasuruan, ID.nbinno.com Its utility stems from the reactivity of its three functional components: the hydroxyl group, the bromine atom, and the fluorine atom. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, providing a handle for a variety of chemical transformations. The bromine atom is particularly useful for introducing the benzyl (B1604629) fragment into larger molecules through cross-coupling reactions. nih.gov

The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule. This strategic placement of halogen atoms allows for precise modifications to the electronic and steric properties of the resulting compounds, making this compound a valuable intermediate in the creation of new chemical entities with tailored pharmacological profiles. nih.gov

Derivatization for Biological Activity

The core structure of this compound has been extensively modified to generate derivatives with a wide range of biological activities.

Synthesis of Compounds with Antitumor Activity (e.g., quinazolinones)

Quinazolinone derivatives are a class of compounds known for their potential antitumor activities. nih.govnih.gov A versatile and practical "on-water" protocol has been developed for the synthesis of quinazolinones from o-bromobenzonitriles, which can be derived from the oxidation of this compound. nih.gov For instance, 2-bromo-5-fluorobenzonitrile (B41413) can be reacted with benzaldehydes and aqueous ammonia (B1221849) to form the corresponding quinazolinone derivatives in good yields. nih.gov The presence of an electron-withdrawing group, such as the fluorine atom on the o-bromobenzonitrile, has been shown to be beneficial for this transformation, leading to higher product yields. nih.gov This synthetic route provides a viable pathway to novel quinazolinone-based compounds with potential applications in cancer therapy.

Development of Antibacterial and Antifungal Agents

Benzyl bromide derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov Studies have shown that these compounds can be highly effective against Gram-positive bacteria and fungi, with some also exhibiting moderate activity against Gram-negative bacteria. nih.gov For example, certain synthetic benzyl bromides have shown potent activity against Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, Candida albicans, and Candida krusei. nih.gov While specific studies on derivatives of this compound are not extensively detailed in the provided search results, the general efficacy of this class of compounds suggests a promising area for the development of new antimicrobial agents. The unique substitution pattern of this compound could lead to derivatives with enhanced potency and selectivity.

Cytotoxicity Studies of Derivatives

The cytotoxicity of benzyl alcohol derivatives is an important consideration in their development as therapeutic agents. Studies on various substituted benzyl alcohols have been conducted to understand their structure-toxicity relationships. nih.gov The toxicity of these compounds is often linked to their physicochemical properties, such as hydrophobicity (log Kow) and electronic effects (Hammett sigma constant). nih.gov For instance, the toxicity of monoalkylated or monohalogenated benzyl alcohols to the protozoan Tetrahymena pyriformis has been shown to be well-modeled by quantitative structure-activity relationships (QSAR) that include both log Kow and the Hammett sigma constant. nih.gov While specific cytotoxicity data for derivatives of this compound is not available in the provided results, these QSAR models provide a framework for predicting the potential toxicity of its derivatives based on their structural features.

Modulation of Enzyme Activity (e.g., allosteric inhibition, SCD1 inhibitors)

Derivatives containing a bromo- and fluoro-substituted phenyl ring, similar to the core structure of this compound, have been investigated as potent enzyme inhibitors. A notable target is Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in metabolic diseases. nih.gov Structure-activity relationship (SAR) studies of benzoyl piperidine-based SCD1 inhibitors have revealed that electron-withdrawing groups on the benzoyl moiety enhance inhibitory activity. rsc.org Specifically, fluoro-phenyl derivatives have shown better potency than their non-fluorinated counterparts. rsc.org While a direct link to this compound derivatives as SCD1 inhibitors is not explicitly stated, the SAR data strongly suggests that the bromo- and fluoro-substituents present in this molecule are favorable for designing potent inhibitors of this enzyme.

Development of Photodynamic Therapy (PDT) Agents

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that can destroy cancer cells. The incorporation of heavy atoms like bromine into photosensitizers is a known strategy to enhance their photodynamic activity through the "heavy atom effect". nih.gov Studies on aryl-porphyrins have shown that the presence of bromine atoms can improve the efficiency of the photosensitizer. nih.gov Furthermore, bromo-substituted diketopyrrolopyrrole derivatives have also been synthesized and shown to have excellent targeting and PDT efficiency both in vitro and in vivo. nih.gov Although direct synthesis of PDT agents from this compound is not detailed in the provided results, its bromo-substituted structure makes it a potentially valuable precursor for the development of novel and effective photosensitizers for use in photodynamic therapy.

Targeting Protein-Protein Interactions in Drug Discovery

While this compound is a versatile starting material for various therapeutic agents, its application in molecules that directly target classical protein-protein interactions (PPIs) is not extensively documented in publicly available research. However, its use in the synthesis of inhibitors for targets like Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) represents a significant, albeit nuanced, intersection with the field of PPI modulation.

SARM1 is a key enzyme involved in the initiation of programmed axonal degeneration, a common feature in many neurodegenerative diseases. google.compatsnap.com The activation of SARM1's intrinsic NAD(+) hydrolase activity is a critical step that leads to metabolic crisis and axon destruction. mdpi.com This activation is not a simple event; it is understood to involve complex conformational changes and self-association or oligomerization, which is a form of protein-protein interaction. By inhibiting the enzymatic function of SARM1, small molecules can effectively halt the entire downstream cascade of axonal destruction that is triggered by these initial PPI-related activation events.

A recent 2024 patent application details the synthesis of novel pyridazine-based SARM1 inhibitors, explicitly citing the use of this compound as a reactant in the synthetic pathway. google.com These compounds are being developed for a range of devastating neurological conditions, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), diabetic neuropathy, and chemotherapy-induced peripheral neuropathy. google.com Although these molecules are designed to block the enzyme's active site rather than a direct protein-protein binding surface, their therapeutic effect is intrinsically linked to preventing the consequences of SARM1's PPI-dependent activation. This positions this compound as a key building block in the development of therapeutics that intervene in pathways where protein-protein interactions are a critical upstream regulatory step.

Patent Landscape and Drug Development Pipeline

This compound (CAS No. 202865-66-5) is a prominent intermediate in the synthesis of several patented and developmental drug candidates. Its unique structure, featuring bromine, fluorine, and alcohol functional groups, provides a versatile scaffold for medicinal chemists to build complex molecules. An analysis of the patent landscape reveals its crucial role in the development pipeline of therapeutics for infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Tavaborole (Kerydin®)

The most notable application of this compound in a marketed drug is in the synthesis of Tavaborole. Marketed under the brand name Kerydin®, Tavaborole is an FDA-approved topical antifungal agent for the treatment of onychomycosis (fungal infection of the nails). nih.govfiercebiotech.comwikipedia.org

Developed by Anacor Pharmaceuticals, numerous patents protect the composition and synthesis of Tavaborole and related benzoxaborole compounds. patentdocs.orgjustia.com These patents frequently describe synthetic routes where this compound is a key starting material. The synthesis involves a multi-step process that leverages the specific reactivity of the bromo- and fluoro-substituted phenyl ring to construct the final oxaborole heterocycle. Tavaborole functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis, thereby leading to the termination of fungal cell growth and eventual cell death. nih.govwikipedia.org The journey of Tavaborole from synthesis, through extensive clinical trials, to FDA approval in 2014 and subsequent marketing, firmly establishes this compound as a commercially relevant building block in the pharmaceutical industry. nih.govfiercebiotech.com

| Drug Candidate/Class | Therapeutic Area | Mechanism of Action | Role of this compound | Development Stage | Associated Patent Examples |

| Tavaborole (Kerydin®) | Antifungal (Onychomycosis) | Leucyl-tRNA synthetase inhibitor | Key starting material in synthesis | Marketed (FDA Approved) | US9572823B2, US7582621 |

| SARM1 Inhibitors | Neurodegenerative Diseases (ALS, MS, etc.) | NAD(+) hydrolase inhibitor | Reactant in synthetic pathway | Preclinical / Developmental | WO2024158775A1 |

| P2X7 Antagonists | Inflammatory & CNS Disorders | P2X7 ion channel antagonist | Starting material for synthesis | Investigational / Preclinical | EP3398941A1 |

SARM1 Inhibitors for Neuroprotection

More recently, this compound has been featured in patent applications for a new class of investigational drugs targeting SARM1. A 2024 patent application describes its use in preparing potent SARM1 inhibitors aimed at treating a wide array of conditions involving axonal degeneration. google.com These include major neurodegenerative diseases, peripheral neuropathies, and traumatic nerve injuries. google.compatsnap.com The inclusion of this building block in the synthesis of next-generation neuroprotective agents highlights its continuing importance in the drug development pipeline for challenging and high-need therapeutic areas.

P2X7 Antagonists

The versatility of this compound is further demonstrated in its use for synthesizing P2X7 receptor antagonists. The P2X7 receptor is an ion channel implicated in inflammatory processes, and its antagonists are being explored for treating pain, inflammation, and central nervous system disorders. A European patent application discloses the preparation of novel heterocyclic P2X7 antagonists, explicitly listing this compound as a starting material for one of the synthesized examples. google.com This illustrates the compound's utility in creating molecular frameworks for targets beyond enzymes and into the realm of ion channels, broadening its footprint in the drug discovery pipeline.

Applications in Agrochemical and Materials Science

Agrochemical Applications

2-Bromo-5-fluorobenzyl alcohol serves as a key building block in the synthesis of advanced agrochemicals. myskinrecipes.comalfachemch.com The presence of both bromine and fluorine substituents on the aromatic ring is particularly advantageous for creating complex and biologically active molecules. nbinno.com

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance the efficacy of active ingredients. Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, leading to improved metabolic stability, increased binding affinity to target enzymes or receptors, and enhanced bioavailability. nbinno.com The 2-bromo-5-fluorophenyl moiety is therefore a valuable component in the design of new fungicides, herbicides, and insecticides.

A specific application is in the development of novel antifungal agents. For instance, research has been conducted on the synthesis of pyrazole (B372694) derivatives for their antifungal properties. One such study reported the successful synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole. researchgate.netresearchgate.net This compound, which incorporates the 2-bromo-5-fluorophenyl structure, was synthesized and evaluated for its antifungal potential against various fungal strains, including Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.netresearchgate.net The study found that the synthesized compound exhibited moderate antifungal activity, highlighting a valuable pathway for developing more effective antifungal treatments. researchgate.netresearchgate.net

The reactivity of this compound is centered on its three functional components: the hydroxyl group, the bromine atom, and the fluorine atom. The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. The bromine atom is particularly useful for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki or Ullmann couplings. This versatility allows chemists to incorporate the fluorinated aromatic ring into larger, more complex molecular frameworks, which is a crucial step in the discovery of new agrochemical products. myskinrecipes.comnbinno.com

| Property | Significance in Agrochemical Synthesis |

| Fluorine Atom | Enhances metabolic stability and binding affinity of the final product. |

| Bromine Atom | Provides a reactive site for cross-coupling reactions to build complex molecules. |

| Hydroxyl Group | Can be converted to other functional groups (e.g., ethers, esters, aldehydes). |

Design of Organic Semiconductors

While the structural features of this compound, such as its aromatic and halogenated nature, suggest potential utility in the synthesis of functional materials, there is currently a lack of specific, documented research detailing its direct application in the design of organic semiconductors. The development of organic semiconductors often involves π-conjugated systems, and while this compound could theoretically be modified to be part of such a system, its role as a key precursor in this specific field is not well-established in available scientific literature.

Liquid Crystal Development

The use of fluorinated compounds is prevalent in the field of liquid crystal technology due to their ability to influence properties such as dielectric anisotropy and viscosity. However, there is no specific research in the public domain that documents the use of this compound as a direct precursor or intermediate in the synthesis of liquid crystal materials. Its potential in this area remains speculative and is not supported by current research findings.

Specialty Polymer Applications

The reactive hydroxyl and bromo groups of this compound make it a theoretical candidate for use as a monomer or a modifying agent in the synthesis of specialty polymers. For example, the hydroxyl group could participate in condensation polymerizations to form polyesters or polyethers, while the bromo group could be used for grafting or post-polymerization modification. Despite this theoretical potential, there is no substantive research or published data to confirm its application in the development of specialty polymers.

Computational Chemistry and Spectroscopic Characterization

Computational Studies

Computational chemistry provides profound insights into the behavior of molecules, offering a theoretical lens to complement experimental findings. For 2-bromo-5-fluorobenzyl alcohol, computational studies are instrumental in understanding its structural preferences, electronic properties, and reactivity. These studies employ sophisticated software to solve the complex equations of quantum mechanics, thereby modeling the molecule's behavior at an atomic level.

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of halogenated benzyl (B1604629) alcohols reveals the intricate interplay of intermolecular forces that govern their solid-state architecture. nih.gov Theoretical calculations, often combined with crystallographic data, are used to analyze the energy and topology of interactions between molecules. nih.gov

For ortho-halogenated benzyl alcohols, a class of compounds structurally related to this compound, computational analysis has shown that π-stacking interactions are significant stabilizing forces. nih.gov These interactions, involving Br···C, C···C, and C–H···C contacts, can be more stabilizing than conventional O–H···O hydrogen bonds in forming the crystal lattice. nih.gov Electronic structure calculations can quantify the interaction energies between molecular pairs, providing a detailed understanding of the forces that hold the crystal together. nih.gov The unique molecular structure of this compound, featuring both bromine and fluorine atoms on a benzyl alcohol core, presents a versatile tool for chemists. nbinno.com

Prediction of Reactivity and Selectivity

The electronic structure of this compound dictates its chemical reactivity and the selectivity of its transformations. The molecule's structure, with strategically placed halogen atoms and a reactive hydroxyl group, makes it a valuable intermediate in organic synthesis. myskinrecipes.comnbinno.com

The key features influencing its reactivity are:

The Bromine Atom: It serves as a reactive site, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. myskinrecipes.comnbinno.com

The Fluorine Atom: As a strongly electronegative atom, fluorine modifies the electronic properties of the aromatic ring, influencing its reactivity and the metabolic stability of molecules derived from it. myskinrecipes.com

The Hydroxyl Group: The benzylic alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, reduced, or otherwise derivatized, offering a wide array of synthetic possibilities. nbinno.com

This combination of functional groups allows for selective functionalization, making the compound a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. myskinrecipes.com

Conformation Analysis

The conformation of benzyl alcohol and its derivatives—the spatial arrangement of the -CH₂OH group relative to the aromatic ring—has been a subject of extensive study. While benzyl alcohol itself is known to have a complex conformational landscape, the introduction of ortho-substituents like a bromine atom significantly influences its preferred geometry. colostate.edursc.org

For ortho-halogenated benzyl alcohols, two primary low-energy chiral conformations are typically observed. rsc.org One of these conformations is stabilized by an intramolecular O–H···X (where X is the halogen) hydrogen bond. rsc.org A third, achiral conformation may also exist. rsc.org Infrared spectroscopy studies in supersonic jets have shown that for related compounds, the achiral monomer is less stable than the chiral conformation featuring the internal hydrogen bond. rsc.org The presence of the bulky bromine atom at the ortho position in this compound would similarly be expected to restrict rotation and favor specific conformations.

Spectroscopic Characterization of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 7.50-7.46 (m, 1H), δ 7.29-7.25 (m, 1H), δ 6.92-6.85 (m, 1H), and δ 4.72 (s, 2H). chemicalbook.com The multiplet signals correspond to the protons on the aromatic ring, while the singlet at 4.72 ppm is characteristic of the two protons of the benzylic alcohol's methylene group. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50-7.46 | m (multiplet) | 1H | Aromatic H |

| 7.29-7.25 | m (multiplet) | 1H | Aromatic H |

| 6.92-6.85 | m (multiplet) | 1H | Aromatic H |

| 4.72 | s (singlet) | 2H | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₆BrFO, with a molecular weight of approximately 205.02 g/mol . scbt.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and its fragments. This is due to the natural isotopic abundance of bromine, which consists of almost equal parts ⁷⁹Br and ⁸¹Br. libretexts.org Therefore, the mass spectrum will show an M⁺ peak and an M+2 peak.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.96588 | 132.5 |

| [M+Na]⁺ | 226.94782 | 145.2 |

| [M-H]⁻ | 202.95132 | 136.9 |

| [M+NH₄]⁺ | 221.99242 | 154.9 |

| [M+K]⁺ | 242.92176 | 133.9 |

| [M+H-H₂O]⁺ | 186.95586 | 132.6 |

Data sourced from PubChemLite. uni.lu

Common fragmentation pathways for benzyl alcohols in a mass spectrometer include the loss of a hydroxyl radical or a water molecule. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration of the hydroxyl group. For this compound, this typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding between the alcohol molecules.

The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. The C-H stretching vibrations of the methylene group (-CH₂-) are anticipated in the 2850-2960 cm⁻¹ region.

The spectrum will also exhibit characteristic absorptions for the carbon-carbon double bond stretching vibrations within the aromatic ring, which are typically found in the 1450-1600 cm⁻¹ region. The presence of the C-F bond will give rise to a strong absorption band in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-Br bond, being weaker, will absorb at lower frequencies, generally in the 500-700 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected to be observed in the 1000-1075 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3030-3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Strong |

| C-F Stretch | Fluoro Group | 1000-1400 | Strong |

| C-O Stretch | Primary Alcohol | 1000-1075 | Strong |

| C-Br Stretch | Bromo Group | 500-700 | Medium to Strong |

X-ray Crystallography (if available for derivatives)

As of the latest available research, there is no specific X-ray crystallographic data published for this compound itself. However, the study of its derivatives through this technique could offer valuable insights into the effects of the bromo and fluoro substituents on the crystal packing and intermolecular interactions. Should crystallographic data for derivatives of this compound become available, it would be instrumental in understanding the supramolecular chemistry of this class of compounds. The analysis would typically involve the determination of the unit cell parameters, space group, and the refinement of the atomic coordinates to generate a detailed structural model.

Future Research Directions and Unexplored Avenues

Sustainable and Green Synthesis Strategies

The conventional synthesis of 2-bromo-5-fluorobenzyl alcohol involves the reduction of 2-bromo-5-fluorobenzaldehyde (B45324), often using reagents like sodium borohydride (B1222165) in an ethanol (B145695)/water solvent system. chemicalbook.com While effective, this method presents opportunities for the development of more environmentally benign and sustainable alternatives in line with the principles of green chemistry.

Future research should focus on catalytic reduction methods that minimize waste and avoid stoichiometric inorganic reagents. A promising area is catalytic transfer hydrogenation (CTH) , which utilizes sustainable hydrogen donors. Various catalysts have shown high efficacy in the transfer hydrogenation of substituted benzaldehydes. acs.orgmdpi.comrsc.orgresearchgate.net Investigating novel, inexpensive, and reusable catalysts, such as those based on earth-abundant metals or supported on novel materials like metal-organic frameworks (MOFs), could lead to highly efficient and recyclable systems for the synthesis of this compound. acs.orgresearchgate.net

Another avenue involves the use of biocatalysis. Engineered enzymes, such as alcohol dehydrogenases, could offer highly selective and environmentally friendly routes to this alcohol from its corresponding aldehyde under mild aqueous conditions. Exploring different microbial sources or employing protein engineering to tailor enzyme specificity and activity for this particular substrate represents a significant and largely unexplored research direction.

| Synthesis Approach | Potential Advantages | Research Focus |

| Catalytic Transfer Hydrogenation | Reduced waste, use of sustainable hydrogen donors (e.g., glucose, formic acid), catalyst recyclability. acs.orgmdpi.com | Development of non-precious metal catalysts (e.g., Mn, Fe), novel support materials (e.g., MOFs). acs.orgrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), biodegradable catalysts. | Enzyme screening, protein engineering of alcohol dehydrogenases, process optimization. |

| Photocatalytic Reduction | Use of light as a renewable energy source. acs.org | Development of efficient photocatalysts for the selective reduction of the aldehyde group. acs.org |

Expanded Applications in Emerging Therapeutic Areas

This compound is a recognized building block in the synthesis of pharmaceuticals, including agents targeting the central nervous system (CNS) like selective serotonin (B10506) reuptake inhibitors (SSRIs). myskinrecipes.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives attractive for drug discovery. myskinrecipes.com However, its potential extends far beyond current applications.

Oncology: Recent studies have highlighted the anticancer potential of scaffolds containing a bromo-benzyl moiety. For instance, 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated as novel anticancer agents, showing promising activity against breast and lung cancer cell lines. mdpi.com Future research could systematically utilize this compound to generate novel libraries of compounds for screening against various cancer targets, such as protein kinases (e.g., VEGFR-2), to develop new-generation chemotherapeutics. mdpi.com

Neurodegenerative Diseases: The structural motifs present in this compound are also relevant to the development of treatments for neurodegenerative disorders like Parkinson's disease. For example, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been designed as multifunctional monoamine oxidase B (MAO-B) inhibitors. nih.gov The 2-bromo-5-fluorobenzyl scaffold could be incorporated into novel molecular designs aimed at creating multifunctional agents that combine MAO-B inhibition with antioxidant and neuroprotective properties, addressing the complex pathology of such diseases.

Advanced Materials Science Applications

The potential of this compound in materials science is a significantly underexplored field. nbinno.comnbinno.com The molecule's distinct reactive sites—the bromine atom, suitable for cross-coupling reactions, and the hydroxyl group, which can be converted into other functionalities—make it an excellent candidate for designing novel polymers and functional materials. nbinno.commyskinrecipes.comnbinno.com

Future research could explore the synthesis of:

Organometallic Polymers: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). nbinno.com This allows for the incorporation of the 2-bromo-5-fluorobenzyl unit into the backbone of conjugated polymers. The electronic properties of these polymers could be tuned by the specific choice of coupling partners, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Functionalized Surfaces: The alcohol group can be used to anchor the molecule onto surfaces of materials like silica (B1680970) or metal oxides. Subsequent chemical modifications at the bromine position could then be used to tailor the surface properties, creating specialized coatings with unique hydrophobicity, refractive indices, or bioactive characteristics.

Fluorinated Polymers: The fluorine atom imparts specific properties such as thermal stability and low surface energy. Polymerizing derivatives of this compound could lead to the creation of new fluorinated polymers with applications as advanced lubricants, dielectric materials, or in protective coatings.

Deeper Mechanistic Understanding of Complex Reactions

While this compound is used in a variety of chemical transformations, a detailed mechanistic understanding of how its specific substitution pattern influences reaction outcomes is often lacking. The interplay between the electron-withdrawing effects of the fluorine and bromine atoms and their positional arrangement on the aromatic ring can significantly affect the reactivity of the benzylic alcohol and the C-Br bond.

Future research should employ a combination of experimental kinetics and computational modeling to investigate key reactions:

Oxidation Reactions: Kinetic studies on the oxidation of the benzylic alcohol to the corresponding aldehyde would provide valuable data. asianpubs.orgsemanticscholar.orgresearchgate.net Comparing the reaction rates with other substituted benzyl (B1604629) alcohols would quantify the electronic influence of the halogen substituents on the C-H bond cleavage at the benzylic position, which is often the rate-determining step. asianpubs.orgmasterorganicchemistry.com

Nucleophilic Substitution: The benzylic position is prone to both SN1 and SN2 nucleophilic substitution reactions. A detailed mechanistic study could elucidate how the substituents affect the stability of a potential benzylic carbocation (favoring SN1) versus the transition state energy of a concerted displacement (SN2).

Cross-Coupling Reactions: Computational studies, such as Density Functional Theory (DFT), could model the oxidative addition step in palladium-catalyzed cross-coupling reactions. This would provide insight into the bond dissociation energy of the C-Br bond and the activation barriers for the reaction, helping to optimize reaction conditions and catalyst selection for more efficient synthesis.

Chemoinformatics and High-Throughput Screening for New Derivatives

Modern drug discovery and materials science heavily rely on the rapid synthesis and screening of large numbers of compounds. nih.govrsc.org this compound is an ideal starting scaffold for the creation of diverse chemical libraries.

Chemoinformatics and In Silico Screening: Future efforts should begin with in silico design. Computational tools can be used to generate vast virtual libraries of derivatives by modeling reactions at the alcohol and bromine positions with a wide range of virtual reactants. nih.govresearchgate.net These virtual libraries can then be screened against computational models of biological targets (e.g., protein binding pockets) or for desired material properties (e.g., electronic bandgap). This approach allows for the prioritization of a smaller, more promising set of compounds for actual synthesis, saving significant time and resources. nih.govresearchgate.net

High-Throughput Synthesis and Screening: The prioritized derivatives can then be synthesized using automated, parallel synthesis techniques. nih.govtarosdiscovery.com Miniaturization of these reactions, for example in 96-well or 1536-well plates, allows for the rapid production of a physical compound library. rsc.org This library can then be subjected to high-throughput screening (HTS) in biological assays to identify hits for new therapeutic agents or tested for specific physical properties to discover novel materials. The combination of in silico design with automated synthesis and screening represents a powerful and largely untapped strategy for exploring the chemical space around the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-fluorobenzyl alcohol, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation of fluorinated benzyl alcohols or reduction of corresponding benzyl halides. For example:

- Bromination : Direct bromination of 5-fluorobenzyl alcohol using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C achieves moderate yields (~60%) but requires rigorous exclusion of moisture .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) of 2-bromo-5-fluorobenzyl chloride in ethanol at 25°C provides higher yields (75–85%) but demands careful control of reaction time to avoid over-reduction .

Q. Key considerations :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1).

Q. What analytical methods are most reliable for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.65 (s, 2H, CH₂OH), 7.25–7.45 (m, 3H, aromatic). ¹³C NMR confirms the Br and F substitution pattern .

- Mass Spectrometry : ESI-MS (m/z 204.9 [M-H]⁻) and HRMS validate molecular weight .

- HPLC : Reverse-phase C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm achieves >98% purity .

Q. How can researchers mitigate decomposition during purification?

- Recrystallization : Use a mixed solvent system (e.g., dichloromethane/hexane) at low temperatures (0–4°C) to minimize thermal degradation .

- Column Chromatography : Silica gel with ethyl acetate:hexane (1:4) eluent; avoid prolonged exposure to light or air .

Storage : Store at -20°C under argon; shelf life ≤6 months .

Advanced Research Questions

Q. How to resolve contradictions in reported melting points or spectral data?

Discrepancies in literature data (e.g., melting points ranging from 9°C to 12°C ) often arise from impurities or polymorphic forms. Validate via:

Q. What strategies enable regioselective functionalization of this compound?

The bromine and fluorine substituents direct electrophilic substitution to specific positions:

- Bromine : Activates the para position for nucleophilic attacks (e.g., Suzuki coupling at C4).

- Fluorine : Deactivates the meta position, favoring reactions at C3 or C6 .

Example : Pd-catalyzed cross-coupling with aryl boronic acids at C4 achieves >90% regioselectivity in DMF at 100°C .

Q. How does the compound behave under acidic or basic conditions?

Q. What computational methods predict reactivity or stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |